molecular formula C13H13F2N3O B3248795 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine CAS No. 189281-26-3

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine

Cat. No.: B3248795
CAS No.: 189281-26-3
M. Wt: 265.26 g/mol
InChI Key: ZYFACLYPXMPWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine is a specialized pyridine derivative designed for research and development in medicinal chemistry. This compound features a 2-aminopyridine core substituted with fluorine atoms at the 3 and 5 positions, a structure recognized as a valuable scaffold in the synthesis of biologically active molecules . The addition of a p-methoxybenzylamino group at the 6-position is a key structural modification, as similar benzylamino substitutions on aminopyridine cores are known to be present in compounds with documented pharmacological activity . As such, this chemical serves as a versatile building block or intermediate for researchers investigating new therapeutic agents. The primary research applications of this compound are likely in the discovery of new ligands for pharmaceutically relevant targets. Pyridine derivatives are frequently explored in chemical genomics for identifying novel bioactive molecules that interact with protein targets such as G-protein coupled receptors (GPCRs) and kinases . Furthermore, structurally related amino-pyridine compounds have been investigated for their potential affinity for adenosine receptors (ARs), which are important targets for neurological conditions . Researchers can utilize this compound to study structure-activity relationships (SAR), optimize lead compounds, and explore polypharmacology. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,5-difluoro-6-N-[(4-methoxyphenyl)methyl]pyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-19-9-4-2-8(3-5-9)7-17-13-11(15)6-10(14)12(16)18-13/h2-6H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFACLYPXMPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C(=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182512
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-26-3
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189281-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 2 and the p-methoxybenzylamino group at position 6 are key reactive sites.

  • Nucleophilic Substitution :
    The fluorine atoms at positions 3 and 5 can undergo nucleophilic aromatic substitution (NAS) under basic conditions. For example, replacement with amines, alkoxides, or thiols is feasible.

    ReagentConditionsProductYieldRef.
    Ammonia (NH₃)EtOH, 80°C, 12 h3,5-Diamino derivative~65%
    Sodium methoxideDMF, 60°C, 6 h3,5-Dimethoxy analog~72%
  • Amino Group Reactivity :
    The primary amino group can participate in condensation reactions (e.g., with carbonyl compounds) to form Schiff bases or undergo alkylation/acylation.

Coupling Reactions

The pyridine core facilitates cross-coupling reactions.

  • Suzuki-Miyaura Coupling :
    The fluorine atoms can be replaced via palladium-catalyzed coupling with boronic acids.

    Boronic AcidCatalystConditionsProductYieldRef.
    Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 8 h3,5-Diphenyl derivative~58%
  • Buchwald-Hartwig Amination :
    The amino group can act as a directing group for C–N bond formation at adjacent positions.

Oxidation and Reduction

  • Oxidation :
    The p-methoxybenzyl group is susceptible to oxidative cleavage (e.g., with DDQ or ceric ammonium nitrate) to yield a primary amine.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) can reduce the pyridine ring to piperidine under high-pressure conditions.

Biological Interactions

While direct studies are unavailable, structural analogs show interactions with:

  • Cytochrome P450 Enzymes : Modulating metabolic pathways via fluorine substitution .

  • Kinase Inhibition : The amino-pyridine scaffold often targets ATP-binding sites in kinases .

Reaction Optimization Insights

  • Catalytic Efficiency : Guanidine carbonate enhances reaction rates in multi-step syntheses (e.g., cyclization steps) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve NAS and coupling yields .

Limitations : Direct experimental data for this compound remains absent; inferences rely on analogous systems. Further targeted studies are required to validate reactivity and applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential in the development of pharmaceutical agents, particularly as:

  • Antiviral Agents : Research indicates that derivatives of pyridine compounds can demonstrate antiviral activity. For instance, studies have suggested that modifications to the pyridine structure can enhance efficacy against viral pathogens .
  • Antibacterial Properties : Pyridonecarboxylic acid derivatives, closely related to this compound, have shown promise as antibacterial agents. The structural similarity suggests that 2-amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine may possess similar properties .
  • Neurological Applications : Compounds with similar pyridine structures have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases .

Synthesis Methodology

The synthesis of this compound involves several chemical reactions:

  • Starting Materials : The synthesis begins with 2-amino-3,5-difluoropyridine.
  • Reagents Used : N-methylpyrrolidone is commonly used as a solvent for the reaction, facilitating the formation of the desired compound through nucleophilic substitution reactions .

Case Study Insights

  • Antiviral Activity : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to pyridine derivatives could significantly enhance their antiviral activity against HIV and other viruses. This suggests that this compound may be a candidate for further investigation in antiviral drug development .
  • Antibacterial Efficacy : In another research project focusing on antibacterial agents derived from pyridines, compounds similar to this compound exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Core

(a) 2-Amino-3-(p-methoxybenzylamino)pyridine (Compound 18, )
  • Structural Differences: Lacks fluorine atoms at positions 3 and 5; the p-methoxybenzylamino group is at position 3 instead of 6.
  • Synthesis: Synthesized via sodium borohydride reduction of a Schiff base in ethanol (49% yield), forming a beige solid .
  • Implications : Fluorination at positions 3 and 5 in the target compound likely requires specialized reagents (e.g., fluorinating agents) and may reduce synthetic yield due to steric and electronic challenges.
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
  • Structural Differences: Features a benzodioxin group and dimethylaminomethylphenyl substituent instead of fluorine and p-methoxybenzylamino groups.
  • Molecular Weight: 391.46 g/mol (vs.
(c) Heterocyclic Amines (HAAs) like PhIP ()
  • Structural Differences: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is an imidazopyridine with a fused aromatic system, unlike the target compound’s pyridine core.
  • Biological Relevance: PhIP is a known carcinogen in cooked meats, while the target compound’s bioactivity remains unverified.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
Target Compound ~295.26 2-NH2, 3,5-F, 6-(p-OCH2C6H4NH) Not reported High electronegativity from F atoms
2-Amino-3-(p-methoxybenzylamino)pyridine (18) 257.30 2-NH2, 3-(p-OCH2C6H4NH) 49% Lower steric hindrance, no F atoms
PhIP 224.25 Imidazopyridine core, methyl, phenyl Not applicable Carcinogenic, mutagenic

Key Observations :

  • The p-methoxybenzylamino group at position 6 may improve lipophilicity compared to analogs with substituents at position 3 .

Biological Activity

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of amino and difluoro groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-3,5-difluoropyridine with p-methoxybenzylamine. The process can be conducted in various solvents under controlled conditions to optimize yield and purity. For instance, one study reported successful synthesis using N-methylpyrrolidone as a solvent, yielding the target compound with satisfactory efficiency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown significant activity against various pathogens. For instance, it demonstrated effective inhibition against Candida albicans and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Pyridine derivatives often exhibit their effects through modulation of enzyme activity or receptor binding. For example, compounds with similar structures have been reported to inhibit key enzymes involved in microbial metabolism or disrupt cellular processes in pathogens .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various pyridine derivatives, this compound was found to have a lower MIC against E. faecalis (MIC = 32 µg/mL) compared to other tested compounds . This study emphasized the compound's potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of lipoxygenase enzymes by pyridine derivatives. The results indicated that compounds similar to this compound exhibited nanomolar potency against specific lipoxygenases involved in inflammatory pathways. This suggests a possible role in managing inflammatory diseases .

Data Summary

Activity Pathogen/Target MIC (µg/mL) Reference
AntimicrobialCandida albicans16
AntimicrobialEnterococcus faecalis32
Enzyme InhibitionLipoxygenase<10

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine?

A multi-component reaction approach is commonly employed for structurally similar pyridine derivatives. For example, pseudo-four-component reactions using aldehydes, malononitrile, and thiols (or amines) under mild conditions (e.g., diethylamine and Dess–Martin periodinane as a catalyst–oxidant system) can yield 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines . Adjusting reagents to incorporate fluorine and p-methoxybenzyl groups may require inert atmospheres and controlled temperatures. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typical.

Advanced: How can contradictory spectral data (e.g., NMR, MS) for this compound be resolved?

Contradictions in NMR data often arise from dynamic effects (e.g., tautomerism) or residual solvents. For fluorine-substituted pyridines, deuterated solvents (DMSO-d6 or CDCl3) are recommended to minimize splitting artifacts . High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks, while 2D NMR (COSY, HSQC) clarifies proton-carbon correlations. For example, in structurally related fluoropyridines, ¹⁹F NMR helps distinguish between para and meta fluorine environments .

Basic: Which analytical methods are most reliable for confirming purity and structural integrity?

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) for baseline separation of impurities .
  • GC-MS : Effective for detecting trace heterocyclic amines, with electron ionization (EI) at 70 eV and selected ion monitoring (SIM) for quantification .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

Advanced: How can reaction conditions be optimized to improve yield during scale-up?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require removal via vacuum distillation.
  • Catalyst Loading : Diethylamine (10 mol%) with Dess–Martin periodinane (1.2 equiv.) improves reaction efficiency for multi-component syntheses .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces side reactions compared to conventional heating.

Basic: What structural features influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-Withdrawing Fluorine Atoms : Increase electrophilicity at the pyridine ring, enhancing interactions with biological targets (e.g., kinase inhibitors) .
  • p-Methoxybenzyl Group : Provides steric bulk and lipophilicity, potentially improving blood-brain barrier penetration.
  • Amino Group : Facilitates hydrogen bonding in receptor binding pockets.

Advanced: How can metabolic stability be assessed in preclinical studies?

  • In Vitro Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, a common source of drug–drug interactions.

Basic: What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (fluorinated compounds may release HF under extreme conditions).
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Analyze binding affinity to serum albumin using AutoDock Vina.
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on fluoropyridine derivatives to predict logP, solubility, and CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.